

Smiles rearrangement in the synthesis of 1-Amino-3-oxo-2,7-naphthyridines

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Compound of Interest

Compound Name: 1,7-Naphthyridin-4-amine

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Application Note & Protocol

Topic: Strategic Application of the Smiles Rearrangement for the Synthesis of 1-Amino-3-oxo-2,7-naphthyridines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,7-Naphthyridine Scaffold and the Synthetic Utility of the Smiles Rearrangement

The 2,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anti-inflammatory properties.^{[1][2][3]} Specifically, 1-oxo-2,7-naphthyridine derivatives have been patented as therapeutic agents for inflammatory immune diseases.^[4] The development of efficient and modular synthetic routes to access novel analogues of this scaffold is therefore of significant interest to the drug discovery community.

A key challenge in heterocyclic chemistry is the construction of densely functionalized ring systems. The Smiles rearrangement, a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction, offers an elegant solution for skeletal reorganization.^{[5][6]} This reaction involves the migration of an aryl group from one heteroatom to another through a spirocyclic Meisenheimer-like intermediate.^{[5][7]} Its strategic value lies in its ability to forge bonds that are often difficult to form via intermolecular pathways.

This application note details a recently developed, high-yield synthesis of 1-Amino-3-oxo-2,7-naphthyridines that, for the first time, leverages a Smiles rearrangement within the 2,7-naphthyridine series.^{[8][9]} This approach provides a novel and efficient pathway to valuable synthons for further elaboration into complex heterocyclic systems, such as furo[2,3-c]-2,7-naphthyridines.^{[8][9][10]}

Mechanistic Rationale: The Base-Mediated Smiles Rearrangement

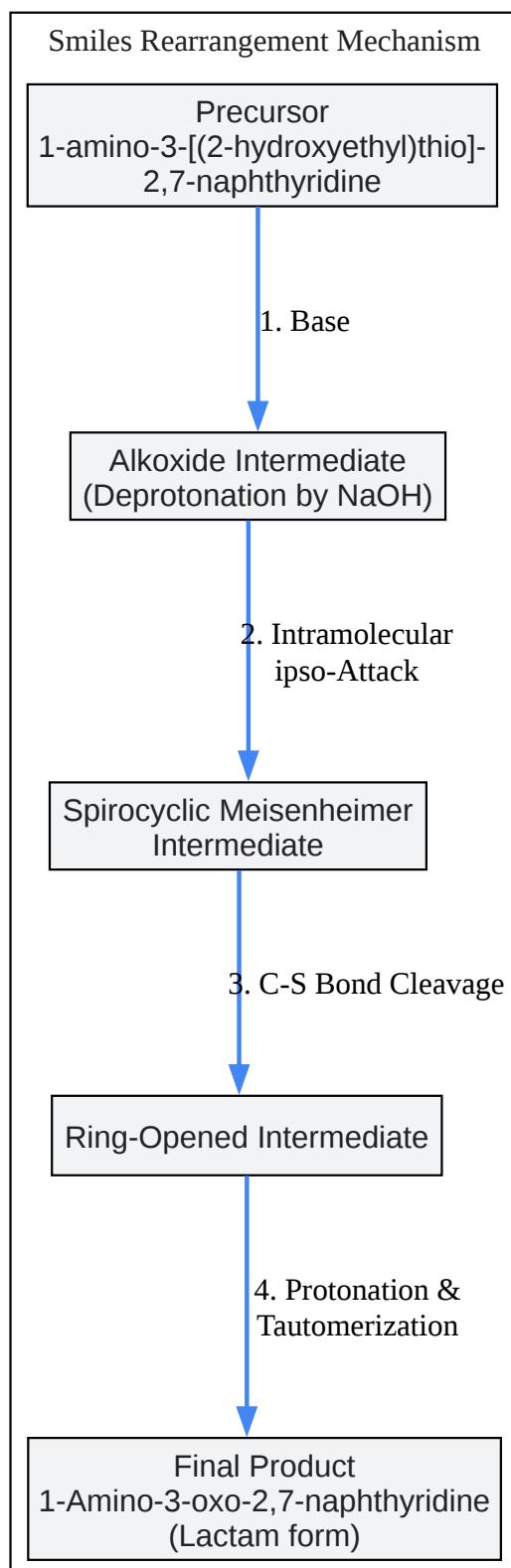
The Smiles rearrangement is fundamentally an intramolecular SNAr reaction.^{[6][11]} The reaction is driven by the presence of an electron-deficient aromatic or heteroaromatic ring and a tethered nucleophile. The rate and success of the rearrangement depend on several factors:

- Ring Activation: The aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. In this 2,7-naphthyridine system, the inherent electron-withdrawing nature of the pyridine rings facilitates the reaction.
- Nucleophilicity: The attacking nucleophile must be potent enough to initiate the ipso-substitution.
- Leaving Group: The displaced group must be a stable leaving group.

In the synthesis of 1-amino-3-oxo-2,7-naphthyridines, the key rearrangement step proceeds from a 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine precursor. The mechanism, initiated by a base such as sodium hydroxide, is outlined below^{[4][8]}:

- Deprotonation: The base abstracts the acidic proton from the terminal hydroxyl group of the ethylthio side chain, generating a highly nucleophilic alkoxide.
- Ipso-Attack: The newly formed alkoxide performs an intramolecular nucleophilic attack on the C3 carbon of the 2,7-naphthyridine ring, to which the thioether is attached. This is the defining step of the Smiles rearrangement, forming a transient, five-membered spirocyclic intermediate (a Meisenheimer-type complex).
- Ring Opening: The spirocyclic intermediate collapses through the cleavage of the C3-S bond. The sulfur atom is expelled as a thiolate, a stable leaving group.

- Protonation & Tautomerization: The resulting intermediate is protonated during workup. The final product exists predominantly in the more stable lactam (amide) form rather than the lactim (enol) tautomer.[\[4\]](#)

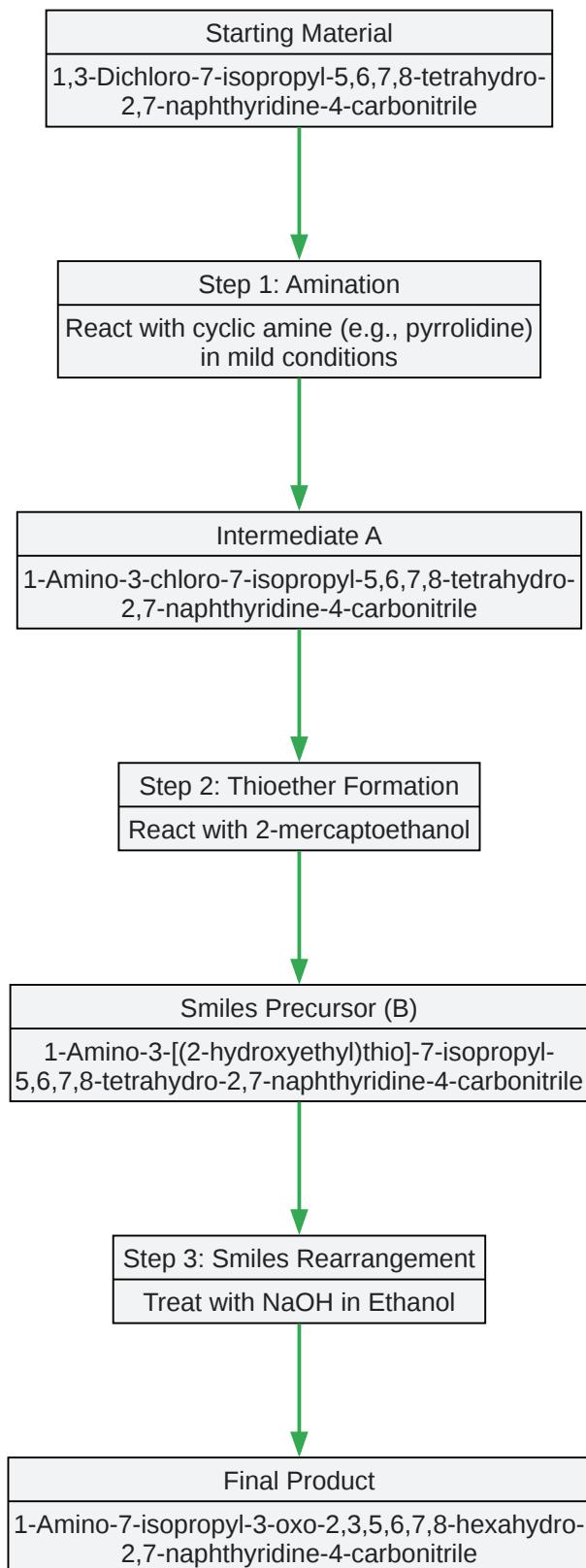


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Caption: Key steps of the Smiles rearrangement mechanism.

Experimental Workflow & Protocols

The synthesis is a three-step process starting from a substituted 1,3-dichloro-2,7-naphthyridine derivative. This workflow provides a reliable and scalable method to access the target compounds.[\[8\]](#)

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Caption: Overall synthetic workflow for 1-Amino-3-oxo-2,7-naphthyridines.

Protocol 1: Synthesis of 1-Amino-3-chloro-2,7-naphthyridine Intermediate (A)

- Rationale: This step involves a selective nucleophilic substitution at the more reactive C1 position of the 1,3-dichloro precursor. The choice of a cyclic amine like pyrrolidine or azepane provides the amino group at C1.^[8]
- Dissolve 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1.0 eq) in a suitable solvent such as ethanol.
- Add the desired cyclic amine (e.g., pyrrolidine, 1.1 eq) to the solution.
- Stir the reaction mixture at room temperature for 2-3 hours, monitoring progress by TLC.
- Upon completion, concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 1-amino-3-chloro intermediate.

Protocol 2: Synthesis of the Smiles Precursor (B)

- Rationale: The chlorine atom at C3 is substituted with 2-mercaptoproethanol to install the side chain required for the rearrangement. The thiol group is a potent nucleophile for this substitution.
- To a solution of the 1-amino-3-chloro intermediate A (1.0 eq) in ethanol, add 2-mercaptoproethanol (1.2 eq).
- Add sodium hydroxide (1.2 eq) to the mixture.
- Stir the reaction at room temperature for 1 hour.
- Monitor the reaction by TLC until the starting material is consumed.
- Concentrate the solvent in vacuo.
- Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude Smiles precursor B, which can often be used in the next step without further purification.

Protocol 3: The Smiles Rearrangement to 1-Amino-3-oxo-2,7-naphthyridine

- Rationale: This is the key transformation. The use of sodium hydroxide in ethanol at reflux provides the basic conditions and thermal energy required to drive the intramolecular rearrangement to completion.[\[4\]](#)[\[8\]](#)
- Dissolve the crude Smiles precursor B (1.0 eq) in ethanol.
- Add a solution of sodium hydroxide (1.5 eq) in water to the ethanolic solution.
- Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl) to a pH of ~7.
- The precipitated solid product is collected by filtration.
- Wash the solid with cold water and then a small amount of cold ethanol.
- Dry the product under vacuum to obtain the final 1-amino-3-oxo-2,7-naphthyridine.

Data Summary

The following table summarizes the reported yields for the key Smiles rearrangement step for different substrates, demonstrating the efficiency of the method.[\[8\]](#)

Starting Precursor (Amine at C1)	Base/Solvent	Reaction Time (h)	Yield (%)	Reference
Pyrrolidinyl	NaOH / Ethanol	2	91	[8]
Azepanyl	NaOH / Ethanol	2	89	[8]

Troubleshooting and Key Considerations

- Purity of Precursor B: While crude precursor B can often be used directly, purification by column chromatography may be necessary if significant impurities are present after Step 2, as they could interfere with the rearrangement.
- Base Concentration: The concentration of sodium hydroxide is critical. Insufficient base will lead to incomplete deprotonation and a sluggish reaction, while an excessive amount can promote side reactions.
- Reaction Monitoring: TLC is essential to monitor the disappearance of the precursor and the appearance of the more polar product. The product typically has a much lower R_f value.
- Tautomerism: Be aware that the final product is a lactam, which has different spectroscopic characteristics (e.g., IR, NMR) compared to its lactim tautomer. The lactam form is thermodynamically favored.^[4]

Safety Precautions

- 2-Mercaptoethanol: This reagent has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.
- Sodium Hydroxide: NaOH is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Solvents: Ethanol and dichloromethane are flammable and volatile. Handle with care and avoid ignition sources.

Conclusion

The application of the Smiles rearrangement in the 2,7-naphthyridine series represents a significant advancement, providing a novel and highly efficient route to 1-amino-3-oxo-2,7-naphthyridines.^{[8][9]} This protocol is characterized by mild conditions, high yields, and operational simplicity. The resulting products are valuable building blocks for the synthesis of more complex, biologically active molecules, making this methodology a powerful tool for researchers in medicinal chemistry and drug discovery.

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